

Application Notes and Protocols: Sirtratumab Treatment of SW780 Urothelial Cancer Cell Lines

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Compound of Interest

Compound Name: Sirtratumab

Cat. No.: B15599610

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Introduction

Sirtratumab (formerly **sirtratumab** vedotin or ASG-15ME) is an antibody-drug conjugate (ADC) in clinical development for the treatment of urothelial carcinoma.[1][2] ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells expressing a particular surface antigen, thereby minimizing systemic toxicity.[1][3] **Sirtratumab** is designed to target SLITRK6 (SLIT and NTRK Like Family Member 6), a transmembrane protein that has been identified as a target in urothelial cancer.[1][2]

The SW780 cell line is a well-established model for urothelial carcinoma research.[4][5] Derived from a grade I transitional cell carcinoma of the urinary bladder, these cells exhibit an epithelial morphology and are tumorigenic.[4] This document provides detailed protocols for evaluating the in vitro efficacy of **sirtratumab** on the SW780 cell line, including methods for cell culture, cytotoxicity assessment, and analysis of downstream signaling pathways.

Data Presentation

Table 1: Proliferation of SW780 Cells in Response to Sirtratumab Treatment

Concentration (µg/mL)	Mean Viability (%)	Standard Deviation
0 (Vehicle Control)	100	5.2
0.01	92.3	4.8
0.1	75.1	6.1
1	48.9	5.5
10	21.7	4.2
100	5.4	2.1

Table 2: Induction of Apoptosis in SW780 Cells by Sirtratumab

Treatment	Concentration (µg/mL)	Apoptotic Cells (%)
Vehicle Control	0	4.5
Sirtratumab	1	25.8
Sirtratumab	10	68.2

Experimental Protocols

SW780 Cell Culture

The SW780 human bladder cancer cell line is adherent and exhibits epithelial-like morphology. [\[4\]](#)

- Culture Medium: ATCC-formulated Leibovitz's L-15 Medium (ATCC 30-2008) supplemented with 10% fetal bovine serum (FBS). Some protocols may use DMEM with 10% FBS.[\[6\]](#)
- Culture Conditions: Incubate at 37°C in a humidified atmosphere. Note that L-15 medium is formulated for use in a CO₂-free atmosphere, but if using DMEM, a 5% CO₂ atmosphere is required.[\[6\]](#)[\[7\]](#)
- Subculturing:

- Rinse the cell layer with a calcium and magnesium-free phosphate-buffered saline (PBS).
- Briefly treat with 0.25% (w/v) Trypsin-0.53 mM EDTA solution to detach the cells.
- Neutralize the trypsin with complete growth medium and centrifuge the cells at approximately 125 x g for 5-7 minutes.
- Resuspend the cell pellet in fresh medium and seed into new culture flasks.

Cell Viability Assay (MTS Assay)

This protocol assesses the dose-dependent cytotoxic effect of **sirtratumab** on SW780 cells.

- **Cell Seeding:** Seed SW780 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
- **Drug Treatment:** Prepare serial dilutions of **sirtratumab** in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the drug solvent).
- **Incubation:** Incubate the plate for 72 hours at 37°C.
- **MTS Reagent:** Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
- **Data Acquisition:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Express the results as a percentage of the vehicle-treated control and plot the data to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

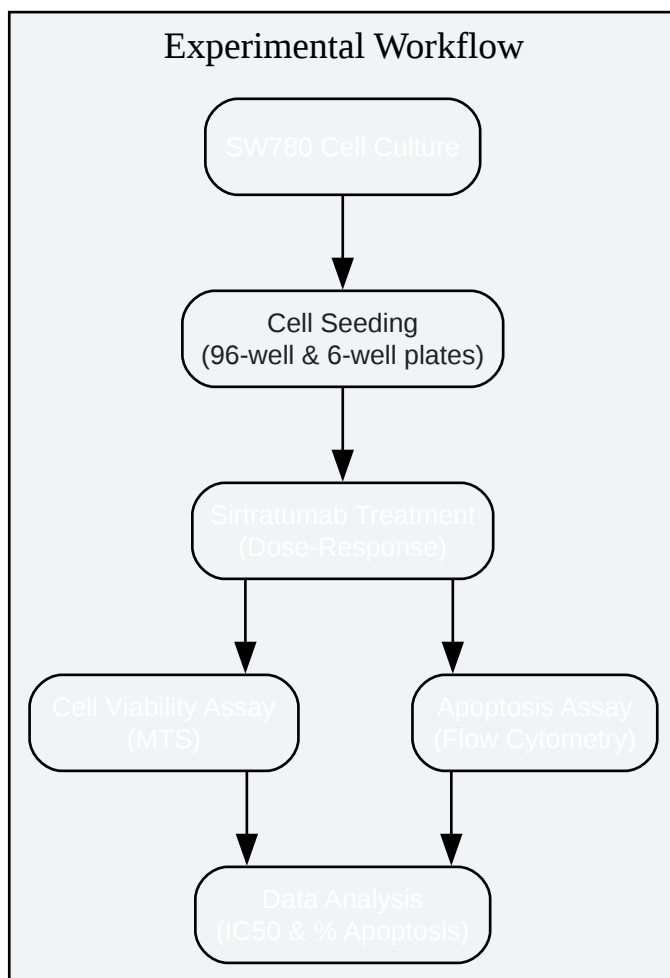
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells following **sirtratumab** treatment.

- **Cell Seeding and Treatment:** Seed SW780 cells in a 6-well plate and treat with **sirtratumab** at the desired concentrations for 48 hours.

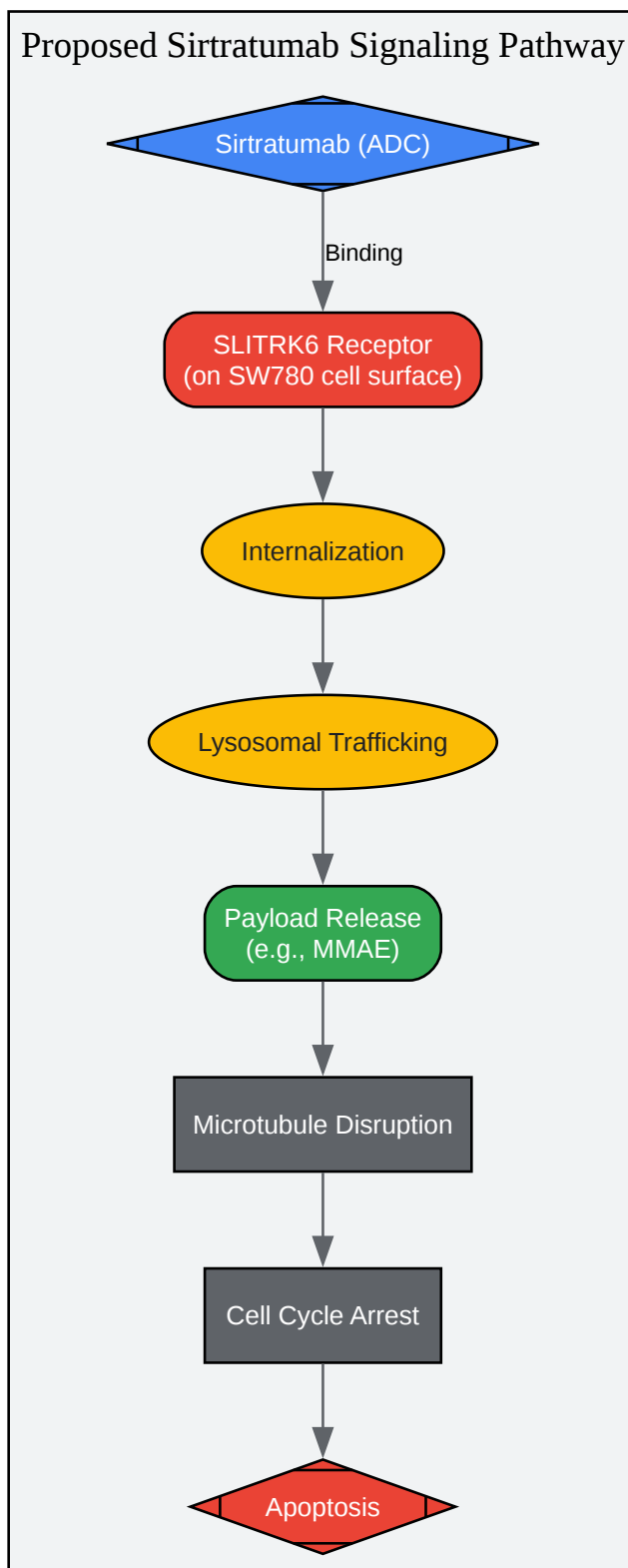
- Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.
- Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations



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Caption: Workflow for evaluating **Sirtratumab**'s effect on SW780 cells.



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Caption: **Sirtratumab**'s proposed mechanism of action in SW780 cells.

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